molecular formula C8H10N2 B027074 1,2,3,4-Tetrahydro-2,7-naphthyridine CAS No. 108749-08-2

1,2,3,4-Tetrahydro-2,7-naphthyridine

Cat. No. B027074
M. Wt: 134.18 g/mol
InChI Key: OZTPQWRLHLQVBD-UHFFFAOYSA-N
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Patent
US09181277B2

Procedure details

A mixture of 1,3,6,8-tetrachloro-2,7-naphthyridine (1.00 g, 2.67 mmol, 1 eq), Pd/C (200 mg, 0.2 eq) and potassium acetate (6.00 g, 61 mmol, 16 eq) in 300 mL of MeOH was stirred for 24 h at room temperature under H2, and then filtered through a Celite pad. The filtrate was concentrated in vacuo and treated with 100 mL of saturated Na2CO3 aqueous solution. The mixture was extracted with CH2Cl2 (50 mL×3). The organic layer was dried over Na2SO4 and concentrated in vacuo to afford the title compound as pale yellow oil (450 mg, 90%). The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 135.2 (M+1); 1H NMR (400 MHz, CDCl3) δ: 2.95 (2H, m), 3.38 (2H, m), 3.83 (2H, s), 7.08 (1H, m), 8.14 (1H, m), 8.28 (1H, m) ppm.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8](Cl)=[N:9][C:10]=2Cl)[CH:5]=[C:4](Cl)[N:3]=1.C([O-])(=O)C.[K+]>CO.[Pd]>[CH2:10]1[C:11]2[C:6](=[CH:5][CH:4]=[N:3][CH:2]=2)[CH2:7][CH2:8][NH:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC(=CC2=CC(=NC(=C12)Cl)Cl)Cl
Name
Quantity
6 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 24 h at room temperature under H2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a Celite pad
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
treated with 100 mL of saturated Na2CO3 aqueous solution
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2 (50 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1NCCC2=CC=NC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 125.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.